molecular formula C25H20ClN3O4 B3409883 N-(4-chlorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide CAS No. 894910-80-6

N-(4-chlorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide

Cat. No.: B3409883
CAS No.: 894910-80-6
M. Wt: 461.9 g/mol
InChI Key: LBEYGFJDAZZTBT-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a synthetic small molecule featuring a 1,8-naphthyridine core substituted with a 4-methoxybenzoyl group at position 3, a methyl group at position 7, and an acetamide-linked 4-chlorophenyl moiety at position 1. The compound’s structure integrates key pharmacophoric elements: a planar heteroaromatic system (naphthyridine), a keto group for hydrogen bonding, and halogenated/alkoxy substituents modulating lipophilicity and electronic properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O4/c1-15-3-12-20-24(32)21(23(31)16-4-10-19(33-2)11-5-16)13-29(25(20)27-15)14-22(30)28-18-8-6-17(26)7-9-18/h3-13H,14H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEYGFJDAZZTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-chlorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the methoxybenzoyl group: This step often involves acylation reactions using reagents like methoxybenzoyl chloride.

    Attachment of the chlorophenyl group: This can be done through nucleophilic substitution reactions.

    Formation of the acetamide group: This step typically involves the reaction of an amine with acetic anhydride or acetyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(4-chlorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-chlorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, or as a probe in biochemical assays.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorophenyl and methoxybenzoyl groups may enhance binding affinity to target proteins, while the naphthyridine core may facilitate interactions with nucleic acids or other biomolecules.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Synthesis Yield
N-(4-chlorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide 1,8-Naphthyridine 4-Methoxybenzoyl, 7-methyl, 4-chlorophenylacetamide ~450 (estimated) Keto, amide, methoxy, chloro N/A
1-(4-Chlorobenzyl)-N-(4-chlorophenyl)-4-oxo-1,8-naphthyridine-3-carboxamide (5a4) 1,8-Naphthyridine 4-Chlorobenzyl, 4-chlorophenylcarboxamide 424.28 Keto, amide, chloro 66%
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,8-naphthyridine-3-carboxylic Acid 1,8-Naphthyridine 6-Fluoro, 7-chloro, 4-fluorophenyl, carboxylic acid ~350 (estimated) Keto, carboxylic acid, halogens High (optimized)
N-(4-Chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide Phthalazine 4-Chlorobenzyl, phenyl, acetamide 403.90 Keto, amide, chloro N/A

Research Findings and Implications

  • Synthetic Routes : Naphthyridine derivatives often employ substitution/hydrolysis steps, but yields vary with substituent reactivity. Fluorinated analogs () require precise temperature control to minimize by-products .
  • Spectroscopic Confirmation : ¹H NMR and IR are critical for distinguishing substituents (e.g., methoxy vs. chloro) and confirming keto/amide groups .
  • Biological Relevance: The 4-methoxybenzoyl group in the target compound may enhance lipophilicity and π-stacking vs.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves a multi-step process:

  • Core formation : Construct the 1,8-naphthyridin-4-one core via cyclization of pyridine-2,6-diamine derivatives with diketones or via Pd-catalyzed cross-coupling .
  • Functionalization : Introduce the 4-methoxybenzoyl and 4-chlorophenylacetamide groups using nucleophilic acyl substitution or Suzuki-Miyaura coupling. Solvents like DMF or DMSO are typically used under reflux (80–120°C) with bases (e.g., NaH or K₂CO₃) .
  • Optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading). High-Performance Liquid Chromatography (HPLC) monitors purity, while recrystallization in ethanol improves yield (60–75%) .

Q. What spectroscopic techniques are recommended for structural validation?

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxybenzoyl protons at δ 3.8–4.0 ppm, naphthyridinone carbonyl at δ 165–170 ppm) .
  • IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N–H bending (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (calc. ~465.8 g/mol) .

Q. How does lipophilicity (logP) influence its biological activity?

The compound’s logP (~3.2, calculated) suggests moderate lipophilicity, enabling passive diffusion across cell membranes. This is critical for in vitro assays targeting intracellular enzymes (e.g., kinases). Use shake-flask or HPLC methods to validate logP .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms?

The naphthyridinone core may exhibit keto-enol tautomerism, affecting binding modes. Single-crystal X-ray diffraction (using SHELX for refinement ) confirms the dominant tautomer. For example, a 1.8 Å resolution structure revealed the 4-oxo form stabilizes intramolecular H-bonds with the acetamide group .

Q. What strategies address discrepancies in biological activity across cell-based vs. enzyme assays?

  • Mechanistic studies : Compare IC₅₀ values in cell-free (e.g., recombinant kinase assays) and cell-based systems. Low cellular permeability or efflux pump activity may explain reduced efficacy in vivo .
  • Metabolic profiling : Use LC-MS to identify metabolites (e.g., demethylation of the methoxy group) that alter activity .

Q. How can computational modeling guide SAR studies for target selectivity?

  • Docking simulations : Map interactions with ATP-binding pockets (e.g., EGFR kinase). The 4-methoxybenzoyl group may occupy hydrophobic regions, while the chlorophenyl moiety enhances π-stacking .
  • Free-energy perturbation (FEP) : Predict the impact of substituents (e.g., replacing Cl with F) on binding affinity .

Data Contradiction and Reproducibility

Q. How should researchers reconcile conflicting solubility data in different solvent systems?

SolventSolubility (mg/mL)Source
DMSO>50
Water<0.1
Ethanol12.5
  • Methodological factors : Sonication time, temperature, and particle size affect measurements. Standardize protocols using USP guidelines.

Q. What experimental controls are essential for validating enzyme inhibition claims?

  • Positive controls : Use known inhibitors (e.g., staurosporine for kinases).
  • Counter-screens : Test against off-target enzymes (e.g., P450s) to rule out nonspecific binding .
  • Dose-response curves : Ensure linearity (R² > 0.95) across triplicate runs .

Comparative Studies

Q. How does structural variation in analogous compounds affect bioactivity?

Compound ModificationBiological ImpactSource
Replacement of 4-Cl with 4-FIncreased CNS penetration
Methoxy → Ethoxy substitutionReduced metabolic clearance
Naphthyridinone → QuinazolineShifted kinase selectivity

Q. What lessons from related tetrahydroquinoxaline derivatives apply to this compound?

  • Conformational rigidity : The naphthyridinone core enhances target engagement vs. flexible tetrahydroquinoxalines .
  • Stereochemical effects : Chiral centers in analogs (e.g., benzoxazepins) necessitate enantiomeric resolution for accurate activity assessment .

Methodological Best Practices

Q. How to optimize purification for scale-up without compromising purity?

  • Flash chromatography : Use gradient elution (hexane/EtOAc → 100% EtOAc) with silica gel 60.
  • Crystallization : Slow cooling in ethanol yields >99% purity (by HPLC) .

Q. What statistical approaches improve reproducibility in high-throughput screening?

  • Z’-factor analysis : Validate assay robustness (Z’ > 0.5 indicates low noise).
  • ANOVA : Identify batch effects (e.g., plate-to-plate variability) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide

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